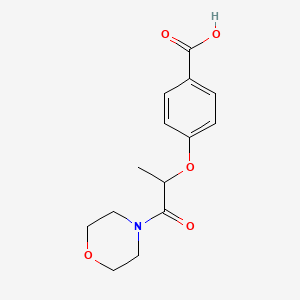
4-(1-Morpholin-4-yl-1-oxopropan-2-yl)oxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Morpholin-4-yl-1-oxopropan-2-yl)oxybenzoic acid, also known as MOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOB is a white crystalline powder that is soluble in water and organic solvents.
Mechanism of Action
The mechanism of action of 4-(1-Morpholin-4-yl-1-oxopropan-2-yl)oxybenzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-(1-Morpholin-4-yl-1-oxopropan-2-yl)oxybenzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-(1-Morpholin-4-yl-1-oxopropan-2-yl)oxybenzoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(1-Morpholin-4-yl-1-oxopropan-2-yl)oxybenzoic acid can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). 4-(1-Morpholin-4-yl-1-oxopropan-2-yl)oxybenzoic acid has also been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that 4-(1-Morpholin-4-yl-1-oxopropan-2-yl)oxybenzoic acid can reduce inflammation, oxidative stress, and cell death in various tissues.
Advantages and Limitations for Lab Experiments
4-(1-Morpholin-4-yl-1-oxopropan-2-yl)oxybenzoic acid has several advantages for lab experiments. It is easy to synthesize, stable, and soluble in both water and organic solvents. It has also been shown to have low toxicity and high bioavailability. However, 4-(1-Morpholin-4-yl-1-oxopropan-2-yl)oxybenzoic acid has some limitations. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood. Further studies are needed to determine its efficacy and safety in humans.
Future Directions
There are several future directions for 4-(1-Morpholin-4-yl-1-oxopropan-2-yl)oxybenzoic acid research. One direction is the development of new 4-(1-Morpholin-4-yl-1-oxopropan-2-yl)oxybenzoic acid derivatives with improved properties, such as higher potency, selectivity, and solubility. Another direction is the investigation of 4-(1-Morpholin-4-yl-1-oxopropan-2-yl)oxybenzoic acid's potential applications in other fields, such as energy storage and environmental remediation. Additionally, more studies are needed to elucidate the mechanism of action of 4-(1-Morpholin-4-yl-1-oxopropan-2-yl)oxybenzoic acid and its potential side effects in humans. Overall, 4-(1-Morpholin-4-yl-1-oxopropan-2-yl)oxybenzoic acid has great potential for various applications, and further research is warranted to fully explore its capabilities.
Synthesis Methods
4-(1-Morpholin-4-yl-1-oxopropan-2-yl)oxybenzoic acid can be synthesized using a one-pot reaction from 4-hydroxybenzoic acid, morpholine, and ethyl chloroformate. The reaction involves the formation of an intermediate, which is then treated with sodium hydroxide to produce 4-(1-Morpholin-4-yl-1-oxopropan-2-yl)oxybenzoic acid. This synthesis method is simple, efficient, and cost-effective, making it a popular choice for researchers.
Scientific Research Applications
4-(1-Morpholin-4-yl-1-oxopropan-2-yl)oxybenzoic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-(1-Morpholin-4-yl-1-oxopropan-2-yl)oxybenzoic acid has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. In agriculture, 4-(1-Morpholin-4-yl-1-oxopropan-2-yl)oxybenzoic acid has been used as a plant growth regulator and pesticide. In material science, 4-(1-Morpholin-4-yl-1-oxopropan-2-yl)oxybenzoic acid has been used as a building block for the synthesis of new materials with unique properties.
properties
IUPAC Name |
4-(1-morpholin-4-yl-1-oxopropan-2-yl)oxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-10(13(16)15-6-8-19-9-7-15)20-12-4-2-11(3-5-12)14(17)18/h2-5,10H,6-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCJIXRDTOGKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)OC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(diethylsulfamoyl)-2-phenoxyphenyl]cyclopropanecarboxamide](/img/structure/B7495660.png)
![4-[(2-Fluorophenyl)sulfanylmethyl]-1,3-thiazol-2-amine](/img/structure/B7495664.png)
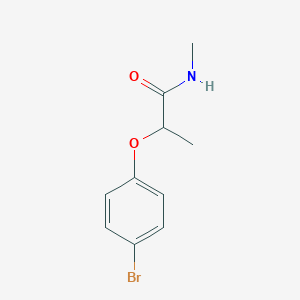

![N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide](/img/structure/B7495688.png)

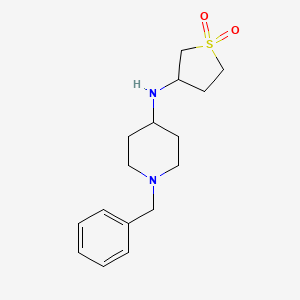
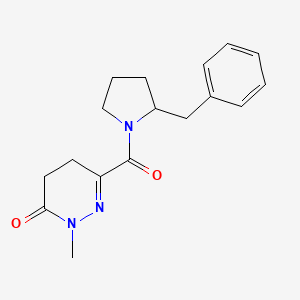
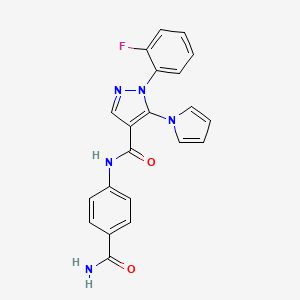

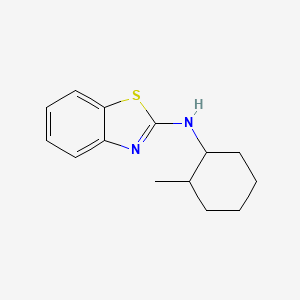
![3-Hydroxy-2-[[2-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7495745.png)
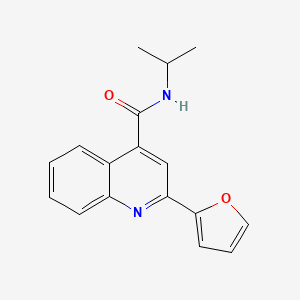
![4-methyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-triene-5-carboxamide](/img/structure/B7495753.png)